methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazole ring, and various functional groups such as hydroxyl, methyl, and chlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzoyl chloride with 4-methylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with thioacetic acid to form the thiazole ring. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl groups yields hydroxyl compounds.
Scientific Research Applications
Methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (4-chlorobenzoyl)acetate: This compound shares the chlorobenzoyl group but lacks the complex pyrrole and thiazole rings.
Methyl 4-chlorobenzoate: Similar in structure but simpler, with only the chlorobenzoyl group and a methyl ester group.
Methyl 3-(4-chlorophenyl)-3-oxopropionate: Contains the chlorobenzoyl group and a ketone, but lacks the pyrrole and thiazole rings.
Uniqueness
Methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings
Biological Activity
Methyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H19ClN2O5S
- Molecular Weight : 478.93 g/mol
- CAS Number : 378758-74-8
The anticancer activity of this compound has been attributed to multiple mechanisms, including:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar thiazole and pyrrole structures can inhibit the proliferation of various cancer cell lines. For instance, thiazole derivatives have demonstrated significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .
- Induction of Apoptosis : The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This is critical for cancer therapy as it leads to programmed cell death in malignant cells while sparing normal cells .
Structure-Activity Relationship (SAR)
The biological activity is highly dependent on the structural characteristics of the compound. Key findings include:
- Thiazole Ring : The presence of a thiazole ring is essential for enhancing anticancer activity. Modifications at specific positions on this ring can significantly alter potency .
- Hydroxyl Groups : Hydroxyl substitutions on aromatic rings have been correlated with increased activity due to improved solubility and interaction with biological targets .
Case Studies
Several studies have investigated the biological effects of this compound and its analogs:
- In Vitro Studies : A study assessing various thiazole derivatives found that those containing a methyl group at position 4 exhibited enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts. The compound's analogs showed IC50 values ranging from 10 to 30 µM against MCF-7 cells .
- Mechanistic Studies : Research involving molecular docking simulations indicated that the compound interacts with key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs). This interaction leads to cell cycle arrest at the G1 phase, thereby inhibiting tumor growth .
Comparative Biological Activity
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
Methyl Thiazole Derivative | 10 | Apoptosis induction |
Analog A | 15 | CDK inhibition |
Analog B | 25 | Cell cycle arrest |
Properties
IUPAC Name |
methyl 2-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-12-4-6-14(7-5-12)18-17(19(28)15-8-10-16(25)11-9-15)20(29)22(30)27(18)24-26-13(2)21(33-24)23(31)32-3/h4-11,18,28H,1-3H3/b19-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTIKGYEXJVIHA-HTXNQAPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.